3,4-Dimethylphenylhydrazine hydrochloride

Pharmaceutical Synthesis Regioisomer Eltrombopag

3,4-Dimethylphenylhydrazine hydrochloride is the mandatory 3,4-regioisomer for constructing the core pyrazolone ring of Eltrombopag, a critical thrombopoietin receptor agonist. Unlike generic phenylhydrazines, this specific substitution pattern is non-substitutable—any deviation yields incorrect regioisomeric products, failing GMP synthesis. The hydrochloride salt ensures superior stability, water solubility, and handling reproducibility. Procure this exact building block to guarantee pharmacopoeial compliance and successful API synthesis.

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
CAS No. 60481-51-8
Cat. No. B151400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethylphenylhydrazine hydrochloride
CAS60481-51-8
Molecular FormulaC8H13ClN2
Molecular Weight172.65 g/mol
Structural Identifiers
SMILES[H+].CC1=C(C=C(C=C1)NN)C.[Cl-]
InChIInChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H
InChIKeyYYMIOVAEQIEPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethylphenylhydrazine Hydrochloride (CAS 60481-51-8): A Core Intermediary Reagent for Heterocyclic Synthesis


3,4-Dimethylphenylhydrazine hydrochloride is an arylhydrazine derivative widely employed as a building block in organic synthesis. The presence of a reactive hydrazine moiety facilitates its use in condensation and cyclization reactions, most notably the Fischer indole synthesis. Its primary applications lie in the construction of nitrogen-containing heterocycles such as indoles, pyrazoles, and pyrazolines, which are fundamental scaffolds in pharmaceutical and agrochemical development [1]. The hydrochloride salt form is preferred over the free base due to its enhanced stability, water solubility, and ease of handling, which is critical for consistent and reproducible synthetic workflows .

The Risk of Simple Substitution: Why 3,4-Dimethylphenylhydrazine Hydrochloride Cannot Be Replaced by Unsubstituted or Other Regioisomeric Analogs


The substitution pattern on the phenyl ring is not a trivial modification; it is a critical determinant of reactivity, regioselectivity, and final product identity. Unsubstituted phenylhydrazine may exhibit higher reaction rates and yields in generic Fischer indole syntheses, making it economically attractive [1]. However, the use of 3,4-dimethylphenylhydrazine hydrochloride is mandated for the synthesis of specific target molecules bearing the 3,4-dimethylphenyl pharmacophore, such as the thrombopoietin receptor agonist Eltrombopag . Furthermore, other dimethyl regioisomers (e.g., 2,4- or 3,5-dimethyl) can follow entirely different synthetic routes with distinct yields and purities, leading to the formation of different regioisomeric products [2]. Therefore, substituting this compound with a cheaper or more readily available generic arylhydrazine without rigorous re-validation will almost certainly result in the synthesis of an incorrect molecule.

Quantifiable Differentiation of 3,4-Dimethylphenylhydrazine Hydrochloride (CAS 60481-51-8) Against Key Analogs


Regioisomeric Specificity for Pharmaceutical Intermediate Synthesis

The 3,4-dimethylphenyl substitution pattern is a critical structural requirement for the synthesis of specific active pharmaceutical ingredients (APIs). For example, this specific regioisomer is an essential intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist [1]. In this context, substitution with other dimethylphenylhydrazine regioisomers (such as 2,4- or 3,5-dimethylphenylhydrazine) or unsubstituted phenylhydrazine would be synthetically invalid as it would yield a different compound with a different pharmacological profile.

Pharmaceutical Synthesis Regioisomer Eltrombopag

Differentiation via Commercial Purity Specifications

Commercial vendors offer 3,4-Dimethylphenylhydrazine hydrochloride at a typical minimum purity of 97.0-98.0% as determined by HPLC or GC analysis . This level of purity is comparable to, and in some specifications exceeds, that of its regioisomers. For instance, 2,4-dimethylphenylhydrazine hydrochloride is available at ≥98.0% purity , while the 3,5-isomer can reach 99.6% in specialized synthesis . The consistent high purity of the 3,4-isomer ensures reliable performance in sensitive reactions where impurities could lead to side products or catalyst poisoning.

Quality Control Purity Analysis Vendor Specifications

Enhanced Water Solubility as the Hydrochloride Salt

The compound is documented as being soluble in water, a property conferred by its hydrochloride salt form . This is a significant advantage over the free base, (3,4-dimethylphenyl)hydrazine, which is less soluble in aqueous media. This characteristic facilitates its use in reactions conducted in aqueous or biphasic systems, which are increasingly important in the development of greener and more sustainable chemical processes .

Solubility Formulation Reaction Medium

Defined Thermal Properties for Solid-State Characterization

3,4-Dimethylphenylhydrazine hydrochloride exhibits a sharp and well-defined melting point range of 195-200 °C (literature value) . This thermal characteristic serves as a practical and quick quality control metric for confirming the identity and assessing the purity of the solid upon receipt. This is a more convenient and cost-effective initial check compared to regioisomers with decomposition points or less defined melting ranges, such as the 3,5-isomer which melts with decomposition at 180 °C .

Thermal Analysis Characterization Quality Assurance

Potential for Enhanced Thermal Stability in Continuous Flow Processes

Some technical sources indicate that 3,4-Dimethylphenylhydrazine hydrochloride is valued for its thermal stability in continuous flow processes [1]. While specific quantitative stability data are not publicly available, this property is implicitly compared to other arylhydrazines that may be less stable or decompose under the thermal conditions required for reactions like the Fischer indole synthesis. Enhanced thermal stability is a critical attribute for scaling up reactions from batch to continuous flow, which offers advantages in safety, efficiency, and product quality.

Flow Chemistry Process Safety Thermal Stability

Differential Reactivity in Regioselective Heterocyclic Syntheses

The 3,4-dimethyl substitution pattern on the phenyl ring of the hydrazine directly controls the regiochemical outcome of cyclization reactions. In the Fischer indole synthesis with unsymmetrical ketones, the specific substitution pattern dictates which indole regioisomer is formed [1]. Similarly, its reaction with β-ketoesters or 1,3-diketones yields specifically substituted pyrazoles and pyrazolines that are not accessible using other regioisomers [2]. This is a qualitative differentiation that cannot be overcome by adjusting reaction conditions, making it a non-substitutable building block for certain target molecules.

Fischer Indole Synthesis Regioselectivity Pyrazole Synthesis

High-Value Application Scenarios for 3,4-Dimethylphenylhydrazine Hydrochloride (CAS 60481-51-8) in R&D and Production


Synthesis of Eltrombopag and Related Thrombopoietin Mimetics

This is a non-substitutable application scenario. 3,4-Dimethylphenylhydrazine hydrochloride is an essential intermediate for constructing the core pyrazolone ring of Eltrombopag, a key treatment for chronic immune thrombocytopenia [1]. In this context, procurement of the correct 3,4-regioisomer is a strict GMP and regulatory requirement. Any substitution would result in a failed synthesis of the target API.

Construction of 3,4-Dimethylphenyl-Substituted Pyrazole Libraries for Medicinal Chemistry

Researchers engaged in structure-activity relationship (SAR) studies utilize this compound as a primary building block. Its reaction with a diverse array of 1,3-dicarbonyl compounds allows for the rapid generation of compound libraries bearing the specific 3,4-dimethylphenyl motif [2]. This regioisomer provides access to a unique region of chemical space that is inaccessible to other analogs, enabling the exploration of novel bioactive molecules with potential anti-cancer or anti-inflammatory properties .

Scale-Up of Fischer Indole Syntheses in Continuous Flow Reactors

The reported thermal stability and water solubility of 3,4-Dimethylphenylhydrazine hydrochloride make it an ideal candidate for the development and scale-up of continuous flow processes for the Fischer indole synthesis [3]. The ability to perform this classic reaction under safer and more controlled conditions in aqueous or mixed solvent systems is a major driver for industrial adoption, offering improved heat and mass transfer and higher throughput compared to traditional batch processes [4].

Analytical Chemistry and Quality Control Standardization

Its well-defined physical properties, specifically its sharp melting point of 195-200 °C and its characteristic FTIR spectrum, make this compound a useful reference standard for analytical method development [5]. Quality control laboratories can use the pure compound to calibrate instruments (e.g., HPLC, GC) and develop robust methods for monitoring reaction progress and assessing the purity of related synthetic intermediates or final products.

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